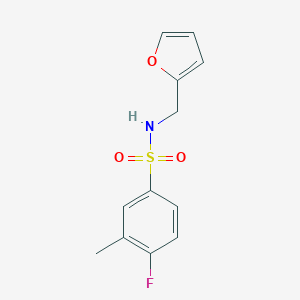
4-fluoro-N-(4-phenoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-N-(4-phenoxyphenyl)benzamide is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. This compound is also known as PFPPB and has a molecular formula of C20H16FNO2.
作用机制
The mechanism of action of PFPPB involves the inhibition of the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. By inhibiting the activity of PARP, PFPPB prevents the repair of DNA damage in cancer cells, leading to their death. PFPPB has also been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription.
Biochemical and Physiological Effects:
PFPPB has been found to have several biochemical and physiological effects on cancer cells. Studies have shown that PFPPB can induce cell cycle arrest, leading to the inhibition of cancer cell proliferation. Additionally, PFPPB has been found to inhibit the migration and invasion of cancer cells, which are crucial steps in the metastasis of cancer.
实验室实验的优点和局限性
One of the significant advantages of using PFPPB in lab experiments is its potent anti-cancer properties, which make it an attractive candidate for cancer therapy. Additionally, PFPPB has been found to have low toxicity and is well-tolerated by animals in preclinical studies. However, one of the limitations of using PFPPB in lab experiments is its relatively low solubility in water, which can make it challenging to administer in vivo.
未来方向
There are several future directions for the research on PFPPB. One of the potential applications of PFPPB is in combination therapy with other anti-cancer drugs, which can enhance its efficacy and reduce the risk of drug resistance. Additionally, further studies are needed to understand the molecular mechanisms of PFPPB's anti-cancer properties fully. Furthermore, the development of more efficient synthesis methods for PFPPB can facilitate its use in large-scale production for clinical trials.
合成方法
The synthesis of PFPPB involves the reaction of 4-fluoronitrobenzene with 4-phenoxyaniline in the presence of palladium on carbon as a catalyst. The reaction is carried out in a solvent such as ethanol or methanol at a temperature of around 100°C for several hours. The resulting product is then purified through recrystallization to obtain PFPPB in its pure form.
科学研究应用
PFPPB has been primarily used in scientific research for its potential applications in the field of cancer therapy. Studies have shown that PFPPB has potent anti-cancer properties and can inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. Additionally, PFPPB has been found to induce apoptosis, a process of programmed cell death, in cancer cells, leading to their destruction.
属性
分子式 |
C19H14FNO2 |
|---|---|
分子量 |
307.3 g/mol |
IUPAC 名称 |
4-fluoro-N-(4-phenoxyphenyl)benzamide |
InChI |
InChI=1S/C19H14FNO2/c20-15-8-6-14(7-9-15)19(22)21-16-10-12-18(13-11-16)23-17-4-2-1-3-5-17/h1-13H,(H,21,22) |
InChI 键 |
IZWDVABSAAJGHI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
规范 SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(3-Ethoxy-4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275381.png)
![4-({5-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]-1-naphthyl}sulfonyl)-2,6-dimethylmorpholine](/img/structure/B275384.png)
![2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B275386.png)


![3-Methyl-4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoic acid](/img/structure/B275407.png)



![1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B275422.png)

![4-[(5-Chloro-2-methoxyanilino)carbonyl]isophthalic acid](/img/structure/B275425.png)
![2,4,5-trimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275431.png)
